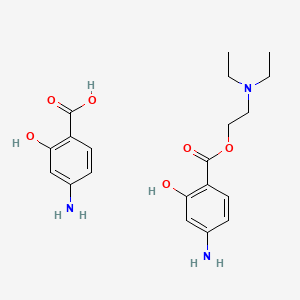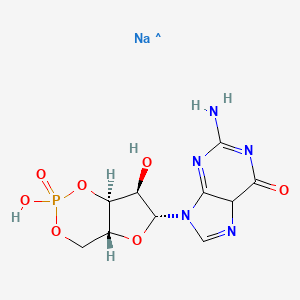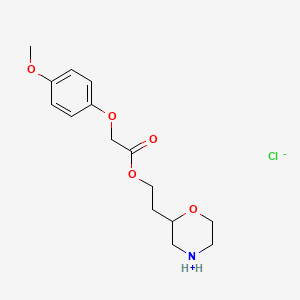
1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization steps to introduce the azo and chloro groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization, filtration, and chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in cancer treatment. Its unique structure allows it to target specific biological pathways, making it a promising candidate for new drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. This interaction can lead to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells .
Eigenschaften
CAS-Nummer |
36116-31-1 |
|---|---|
Molekularformel |
C20H25Cl2N5O |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
2-[4-[(7-chloro-1,3-dimethylbenzimidazol-1-ium-4-yl)diazenyl]-N-ethyl-3-methylanilino]ethanol;chloride |
InChI |
InChI=1S/C20H25ClN5O.ClH/c1-5-26(10-11-27)15-6-8-17(14(2)12-15)22-23-18-9-7-16(21)19-20(18)25(4)13-24(19)3;/h6-9,12-13,27H,5,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HVROWUCXNWCLIT-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C3C(=C(C=C2)Cl)[N+](=CN3C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)







